Cas no 2171711-66-1 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid is a specialized Fmoc-protected amino acid derivative featuring an azetidine ring with a hydroxymethyl substituent. This compound is particularly valuable in peptide synthesis, where the Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The hydroxymethyl-azetidine moiety enhances structural diversity, facilitating the incorporation of constrained, polar motifs into peptide backbones. Its carboxylic acid terminus allows for further conjugation or elongation in solid-phase peptide synthesis (SPPS). This building block is well-suited for designing peptidomimetics or bioactive compounds, offering improved solubility and conformational control due to its rigid azetidine scaffold and hydrophilic side chain.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid structure
2171711-66-1 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid
CAS番号:2171711-66-1
MF:C23H24N2O6
メガワット:424.446466445923
CID:6122450
PubChem ID:165550775

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
    • EN300-1486797
    • 2171711-66-1
    • インチ: 1S/C23H24N2O6/c26-12-14-10-25(11-14)22(29)20(9-21(27)28)24-23(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20,26H,9-13H2,(H,24,30)(H,27,28)
    • InChIKey: DSTHIDBWBHRJRA-UHFFFAOYSA-N
    • ほほえんだ: OCC1CN(C(C(CC(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

計算された属性

  • せいみつぶんしりょう: 424.16343649g/mol
  • どういたいしつりょう: 424.16343649g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 657
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 116Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1486797-0.1g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
0.1g
$2963.0 2023-06-06
Enamine
EN300-1486797-10.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
10g
$14487.0 2023-06-06
Enamine
EN300-1486797-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
5000mg
$9769.0 2023-09-28
Enamine
EN300-1486797-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
100mg
$2963.0 2023-09-28
Enamine
EN300-1486797-0.05g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
0.05g
$2829.0 2023-06-06
Enamine
EN300-1486797-5.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
5g
$9769.0 2023-06-06
Enamine
EN300-1486797-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
50mg
$2829.0 2023-09-28
Enamine
EN300-1486797-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1486797-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
2500mg
$6602.0 2023-09-28
Enamine
EN300-1486797-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[3-(hydroxymethyl)azetidin-1-yl]-4-oxobutanoic acid
2171711-66-1
10000mg
$14487.0 2023-09-28

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acidに関する追加情報

Comprehensive Analysis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid (CAS No. 2171711-66-1)

The compound 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid (CAS No. 2171711-66-1) is a highly specialized Fmoc-protected amino acid derivative with significant applications in peptide synthesis and bioconjugation. Its unique structure, featuring an azetidine ring and a hydroxymethyl group, makes it a valuable building block for designing peptide-based therapeutics and drug delivery systems. Researchers are increasingly interested in this compound due to its potential in targeted drug development and biomaterial engineering.

In recent years, the demand for custom peptide synthesis has surged, driven by advancements in precision medicine and biopharmaceuticals. The Fmoc group in this compound ensures efficient solid-phase peptide synthesis (SPPS), a technique widely used in proteomics research. The hydroxymethylazetidine moiety enhances solubility and stability, addressing common challenges in peptide formulation. This aligns with the growing focus on bioavailability optimization in drug design, a hot topic in pharmaceutical innovation.

The compound’s CAS No. 2171711-66-1 is frequently searched in academic databases, reflecting its relevance in chemical biology and medicinal chemistry. Its applications extend to linker molecules for antibody-drug conjugates (ADCs), a field gaining traction due to breakthroughs in cancer immunotherapy. The 4-oxobutanoic acid segment allows for versatile carboxylate coupling, enabling the creation of hybrid biomolecules. These features make it a subject of interest in high-impact journals and patent filings.

From an SEO perspective, queries like "Fmoc-azetidine derivatives" and "hydroxymethylazetidine applications" highlight user curiosity about niche synthetic intermediates. The compound’s role in peptide stapling—a technique to stabilize secondary structures—also resonates with trends in structural biology. Laboratories prioritizing green chemistry appreciate its compatibility with environmentally friendly solvents, a concern echoed in sustainable research initiatives.

Quality control of CAS 2171711-66-1 involves rigorous HPLC purification and mass spectrometry validation, ensuring compliance with GMP standards. Its storage under inert conditions underscores its sensitivity to oxidative degradation, a critical consideration for long-term stability. These protocols align with industry demands for reproducible synthetic routes, a key focus in contract manufacturing discussions.

In summary, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-3-(hydroxymethyl)azetidin-1-yl-4-oxobutanoic acid exemplifies innovation at the intersection of organic chemistry and biotechnology. Its multifaceted utility in drug discovery, coupled with its alignment with cutting-edge research trends, positions it as a compound of enduring scientific and commercial value.

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